molecular formula C17H20N6O5 B12779020 Ethyl (6-amino-4-((2-(hydroxyimino)-1-methyl-2-phenylethyl)amino)-5-nitro-2-pyridinyl)carbamate CAS No. 83269-20-9

Ethyl (6-amino-4-((2-(hydroxyimino)-1-methyl-2-phenylethyl)amino)-5-nitro-2-pyridinyl)carbamate

Cat. No.: B12779020
CAS No.: 83269-20-9
M. Wt: 388.4 g/mol
InChI Key: QJICHFZOOUCRLU-HMAPJEAMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 580P33ERLY involves multiple steps, starting with the preparation of the core pyridine structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of 580P33ERLY would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

580P33ERLY undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

580P33ERLY has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 580P33ERLY involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyimino group can form hydrogen bonds with active site residues, while the nitro group can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

580P33ERLY stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

83269-20-9

Molecular Formula

C17H20N6O5

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl N-[6-amino-4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-yl]amino]-5-nitropyridin-2-yl]carbamate

InChI

InChI=1S/C17H20N6O5/c1-3-28-17(24)21-13-9-12(15(23(26)27)16(18)20-13)19-10(2)14(22-25)11-7-5-4-6-8-11/h4-10,25H,3H2,1-2H3,(H4,18,19,20,21,24)/b22-14-

InChI Key

QJICHFZOOUCRLU-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NC(C)/C(=N/O)/C2=CC=CC=C2)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NC(C)C(=NO)C2=CC=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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